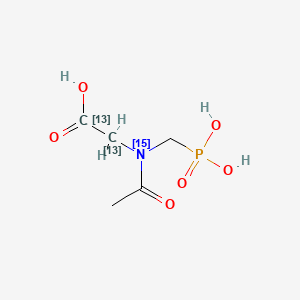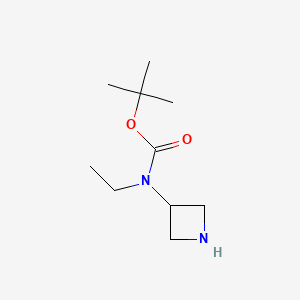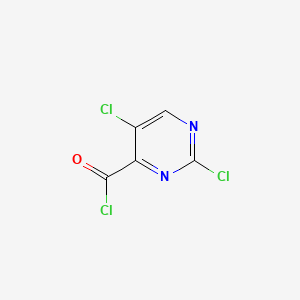
N-アセチルグリホサート-13C2,15N
説明
N-Acetyl Glyphosate-13C2,15N is the labelled analogue of N-Acetyl Glyphosate, which is a metabolite of the pesticide Glyphosphate . It is employed in research investigating the environmental fate of glyphosate. By tracking the labeled N-acetyl glyphosate, scientists can gain insights into its degradation pathways, persistence in various environmental compartments, and potential uptake by plants and microorganisms.
Synthesis Analysis
The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Molecular Structure Analysis
The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate.Chemical Reactions Analysis
The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Physical And Chemical Properties Analysis
The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The molecular weight is 214.09 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
質量分析法におけるトレーサー
N-アセチルグリホサート-13C2,15Nは、広く研究されているグリホサートの安定同位体標識アナログです。 研究では、この化合物は主に、質量分析法を用いてさまざまなマトリックス中のグリホサート残留物の分析と検出のためのトレーサーまたは内部標準として使用されます .
2. グリホサートへのヒトまたは動物の暴露の可能性を評価する研究 この化合物は、グリホサートへのヒトまたは動物の暴露の可能性を評価する研究で使用できます。 研究者は、生物学的サンプル中の標識された代謝物のレベルを測定することで、グリホサート暴露の範囲と経路に関する情報を得ることができます.
浸出および分解研究
この化合物は、1つの水文年の研究期間にわたるグリホサートの浸出と変換を研究するために、圃場リシメーター実験で使用されてきました . 結果は、さらなる分解産物、例えば15NH4 +への迅速な分解を確認し、これはおそらく植物によって栄養素として吸収された .
環境モニタリング
この化合物は、環境モニタリングと評価に使用されます。 これは、土壌や水などの環境のさまざまな区画におけるグリホサートの影響を理解するのに役立ちます .
土壌相互作用研究
この化合物は、グリホサートと土壌の相互作用を調べる研究に使用されます。 これは、グリホサートが土壌有機物や鉱物表面などのさまざまな結合部位で有機分子や無機分子とどのように相互作用するかを理解するのに役立ちます .
植物吸収研究
この化合物は、グリホサートの植物への吸収を調べる研究に使用されます。 これは、植物がグリホサートとその分解産物をどのように吸収するかを理解するのに役立ちます .
作用機序
Target of Action
N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As N-Acetyl Glyphosate-13C2,15N is a metabolite of glyphosate, it is expected to have a similar mode of action .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .
Result of Action
The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .
Action Environment
N-Acetyl Glyphosate-13C2,15N is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of N-Acetyl Glyphosate-13C2,15N can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .
特性
IUPAC Name |
2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-OEKWKHNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746939 | |
| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-31-9 | |
| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)


![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)

